1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole
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Overview
Description
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group, which imparts distinct physicochemical properties to the molecule
Preparation Methods
The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves several steps. One common method includes the reaction of heptafluoropropyl iodide with 3,5-dimethylpyrazole in the presence of a base, followed by acetylation using acetic anhydride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can undergo hydrolysis, releasing acetic acid and the active pyrazole moiety, which can then interact with enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole can be compared with other similar compounds such as:
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis as a cyanoacetylating agent.
1-Acetyl-3-(trifluoromethyl)-5-methylpyrazole: Similar in structure but with a trifluoromethyl group instead of a heptafluoropropyl group, leading to different physicochemical properties.
The uniqueness of this compound lies in its heptafluoropropyl group, which imparts distinct reactivity and properties compared to other fluorinated pyrazoles.
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJDQWWUQGLKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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